(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine
Description
Properties
IUPAC Name |
2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-8-7-9(4-5-10(8)14)12-16-11-3-2-6-15-13(11)17-12/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNJLKDAUTDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process can be achieved through various synthetic techniques, including cyclization reactions and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown antimicrobial, anti-inflammatory, and antitumor activities.
Mechanism of Action
The mechanism of action of (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features, molecular formulas, and substituent effects of the target compound and related analogs:
Substituent Effects:
Pharmacological and Functional Comparisons
Activity as mGluR2 Modulators
Compounds featuring the [1,3]thiazolo[5,4-b]pyridine scaffold, such as those described in , are reported as positive allosteric modulators of mGluR2, a target for neurological disorders .
Comparative Bioactivity
- N-Butyl[1,3]thiazolo[5,4-b]pyridin-2-amine (): Limited bioactivity data, but its alkyl chain may favor passive diffusion across biological membranes .
- 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (): Simpler structure may suit fragment-based drug discovery .
- 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (): High molecular weight (350.36) could limit CNS penetration but improve target affinity .
Biological Activity
The compound (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), synthesis methods, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research has shown that thiazolo[5,4-b]pyridine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives had IC50 values in the low nanomolar range against various cancer cell lines. Specifically, compounds with modifications at the 2-position of the thiazole ring exhibited enhanced cytotoxicity due to improved interaction with target proteins involved in tumor growth.
Table 1: Antitumor Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 19a | A-431 | 3.6 | PI3K inhibition |
| 19b | U251 | 1.61 | Bcl-2 interaction |
| 19c | WM793 | 1.98 | Cytotoxic activity |
These findings suggest that modifications to the thiazole and pyridine rings can significantly influence biological activity and selectivity against cancer cells .
Antimicrobial Activity
Thiazolo[5,4-b]pyridine derivatives have also been evaluated for their antimicrobial properties. A study reported that certain derivatives displayed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL.
Table 2: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 5e | Bacillus cereus | 0.12 | 0.23 |
| 5x | Salmonella Typhimurium | 0.06 | 0.12 |
| 5m | Staphylococcus aureus | 0.06 | 0.12 |
These results indicate that structural modifications can enhance the antimicrobial efficacy of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole ring are crucial for enhancing both antitumor and antimicrobial activities. For example:
- Electron-deficient aryl groups significantly improve PI3K inhibitory activity.
- Substituents at position 2 of the thiazole ring can alter the compound's interaction with target proteins, affecting overall potency.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo[5,4-b]pyridine derivatives:
- In Vivo Studies : Animal models treated with specific derivatives showed reduced tumor size and improved survival rates compared to controls.
- Combination Therapies : Some derivatives have been tested in combination with existing chemotherapeutics, resulting in synergistic effects that enhance overall efficacy while reducing side effects.
Q & A
Q. Key Considerations :
- Temperature control (60–120°C) and solvent choice (e.g., DMF or THF) are crucial to minimize side reactions .
- Use of protecting groups (e.g., Boc) may be required to prevent undesired interactions during synthesis .
How can the purity and structural integrity of this compound be verified?
Basic Research Question
Methodological Approaches :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aromatic protons in the thiazolo-pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 324.0922 for C₁₆H₁₄N₃S) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
Q. Data Interpretation :
- Discrepancies in NMR splitting patterns may indicate impurities or isomerization .
How do substituent variations on the thiazolo[5,4-b]pyridine core influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 5-Methoxy (C₆H₄OCH₃) | Enhanced glucokinase activation (IC₅₀ = 12 nM) | |
| 6-Chloro (Cl) | Improved HIV integrase inhibition (IC₅₀ = 8 nM) | |
| 2-Pyridyl | Kinase inhibition (e.g., EGFR, IC₅₀ = 50 nM) |
Q. Mechanistic Implications :
- Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing target binding .
- Bulky substituents (e.g., morpholinyl) may sterically hinder off-target interactions .
What strategies resolve contradictions in biological activity data across different studies?
Advanced Research Question
Root Causes of Discrepancies :
Q. Resolution Strategies :
- Standardized Protocols : Use validated assays (e.g., FRET-based enzymatic assays) with controls for autofluorescence .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
What is the hypothesized mechanism of action for this compound in enzyme inhibition?
Advanced Research Question
Proposed Mechanisms :
- Kinase Inhibition : Competitive binding at the ATP pocket via π-π stacking between the thiazolo-pyridine ring and conserved phenylalanine residues (e.g., EGFR) .
- HIV Integrase Inhibition : Chelation of Mg²⁺ ions in the catalytic core by the amine and sulfur groups .
Q. Supporting Evidence :
- Molecular docking studies show a binding energy of −9.2 kcal/mol for the thiazolo-pyridine core in kinase targets .
- Mutagenesis studies (e.g., F185A mutation in EGFR) reduce inhibitory potency by 50-fold .
How can researchers optimize the pharmacokinetic properties of this compound?
Advanced Research Question
Key Parameters for Optimization :
- Lipophilicity (LogP) : Aim for 2–3 (measured via shake-flask method) to balance membrane permeability and solubility .
- Metabolic Stability : Introduce fluorinated substituents to block CYP450-mediated oxidation (e.g., 6-CF₃ improves t₁/₂ from 1.2 to 4.7 h) .
Q. Experimental Approaches :
- Prodrug Design : Esterification of the amine group enhances oral bioavailability (e.g., acetyl prodrug increases Cₘₐₓ by 3×) .
- Salt Formation : Hydrochloride salts improve aqueous solubility (>10 mg/mL at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
